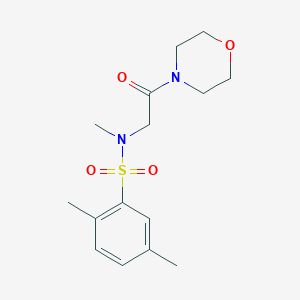
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. TMB-8 is a selective inhibitor of the sarcoplasmic reticulum calcium ATPase (SERCA) and has been found to have various applications in the field of biochemistry and physiology.
Mechanism of Action
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide selectively inhibits SERCA by binding to the ATP-binding site of the enzyme. This prevents the enzyme from hydrolyzing ATP and transporting calcium ions into the sarcoplasmic reticulum, leading to an increase in cytosolic calcium levels. This increase in cytosolic calcium levels can have various physiological effects, depending on the type of cell and tissue.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different cell types and tissues. In cardiac muscle cells, this compound has been found to inhibit the relaxation phase of the cardiac cycle, leading to an increase in contractile force. In smooth muscle cells, this compound has been found to induce contraction by increasing cytosolic calcium levels. In platelets, this compound has been found to inhibit aggregation by preventing the release of calcium ions from intracellular stores.
Advantages and Limitations for Lab Experiments
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has several advantages as a tool for scientific research. It is a selective inhibitor of SERCA and does not affect other calcium pumps or channels. This allows researchers to specifically study the role of SERCA in various physiological processes. However, this compound also has some limitations. It is not a reversible inhibitor of SERCA and can lead to irreversible damage to cells and tissues. It also has a short half-life and needs to be continuously administered to maintain its inhibitory effect.
Future Directions
There are several future directions in the study of N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide. One potential direction is the development of new and more selective inhibitors of SERCA. Another direction is the study of the role of SERCA in various disease states, such as heart failure and cancer. The development of new methods to deliver this compound to specific tissues and cells is also an area of future research. Overall, this compound has proven to be a valuable tool in the study of calcium homeostasis and has the potential to lead to new insights into various physiological processes.
Synthesis Methods
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2-morpholinoethylamine with 2,5-dimethylbenzenesulfonyl chloride to produce N-(2-morpholin-4-yl-2-oxoethyl)-2,5-dimethylbenzenesulfonamide. This compound is then further reacted with trimethylorthoformate to produce this compound.
Scientific Research Applications
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of SERCA in various physiological processes. SERCA is an important calcium pump that plays a crucial role in maintaining calcium homeostasis in cells. This compound has been found to selectively inhibit SERCA, thereby affecting calcium homeostasis and leading to various physiological effects.
properties
IUPAC Name |
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12-4-5-13(2)14(10-12)22(19,20)16(3)11-15(18)17-6-8-21-9-7-17/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZPBEGZCAHMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


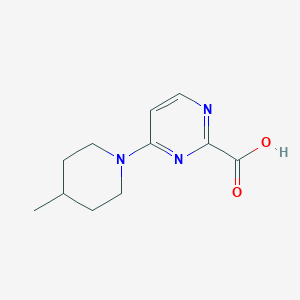
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)
![6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7647126.png)
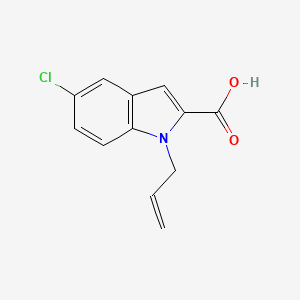

![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)



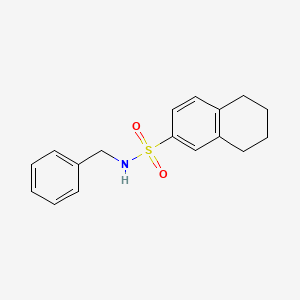
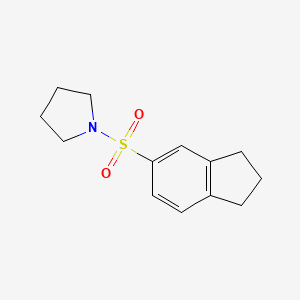
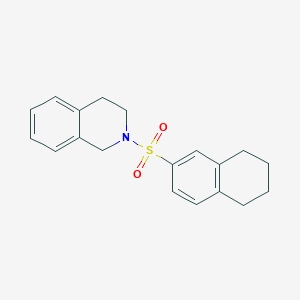
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)